REACTION_CXSMILES
|
[Al+3].[Cl-].[Cl-].[Cl-].[CH2:5]([O:7][C:8]([N:10]1[CH2:16][C:15](=O)[C:14]2[CH:18]=[CH:19][S:20][C:13]=2[CH2:12][CH2:11]1)=[O:9])[CH3:6]>C(Cl)Cl>[CH2:5]([O:7][C:8]([N:10]1[CH2:16][CH2:15][C:14]2[CH:18]=[CH:19][S:20][C:13]=2[CH2:12][CH2:11]1)=[O:9])[CH3:6] |f:0.1.2.3|
|
Name
|
product
|
Quantity
|
2.37 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CCC2=C(C(C1)=O)C=CS2
|
Name
|
|
Quantity
|
3.95 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
Borane-t-butyl amine complex (5.2 g, 59.5 mmol) was added
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched carefully with 0.1 M HCl (˜50 mL)
|
Type
|
CUSTOM
|
Details
|
After concentration of the organic solvent, the crude reaction mixture
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Type
|
CUSTOM
|
Details
|
was partitioned between 1M HCl and EtOAc (70 mL each)
|
Type
|
EXTRACTION
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Details
|
The aqueous layer was back extracted 1×EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1CCC2=C(CC1)C=CS2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |